2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one is a synthetic organic compound with a complex structure It features a piperidine ring, a pyridine ring, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable leaving group on the piperidine ring.
Formation of the Butanone Moiety: The butanone moiety is introduced through a carbonylation reaction, where a carbonyl group is added to the existing structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-[3-(pyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one
- 2,2-Dimethyl-1-[3-(pyridin-3-yl)oxymethyl]piperidin-1-yl]butan-1-one
Uniqueness
2,2-Dimethyl-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one is unique due to the presence of the 2-methylpyridin-4-yl group, which can impart specific chemical and biological properties that are not present in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-18(3,4)17(21)20-10-6-7-15(12-20)13-22-16-8-9-19-14(2)11-16/h8-9,11,15H,5-7,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECHEQPKLBLCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCCC(C1)COC2=CC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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